Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a synthetic organic compound that features a furan ring substituted with a 5-chloro-2-methoxyphenyl group and a cyanoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 5-Chloro-2-Methoxyphenyl Group: The furan ring is then substituted with a 5-chloro-2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Cyanoacrylate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a bioactive compound.
Industry: Utilized in the production of adhesives and coatings due to its cyanoacrylate moiety.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacrylate: A simpler cyanoacrylate compound used in adhesives.
5-Chloro-2-methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring, used in medicinal chemistry.
Furan derivatives: Compounds containing the furan ring, used in various chemical and biological applications.
Uniqueness
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the cyanoacrylate moiety makes it particularly useful in adhesive applications, while the substituted furan ring offers opportunities for further functionalization and exploration in medicinal chemistry.
Biological Activity
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacrylate moieties. The process may include several steps:
- Formation of Furan Derivative : The starting material is often a substituted furan, such as 5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde.
- Condensation Reaction : This furan derivative undergoes a condensation reaction with ethyl cyanoacetate to yield the target cyanoacrylate compound.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chlorinated phenyl groups have shown enhanced efficacy against various bacterial and fungal strains, surpassing standard antibiotics in potency .
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, the DPPH assay demonstrated a significant reduction in absorbance, indicating strong radical scavenging activity at specific concentrations .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of furan-based compounds revealed that those with chlorinated substitutions exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
- Cytotoxicity Assessment : In a recent experiment involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity while maintaining a favorable safety profile for non-cancerous cells .
Properties
CAS No. |
853347-80-5 |
---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H14ClNO4/c1-3-22-17(20)11(10-19)8-13-5-7-16(23-13)14-9-12(18)4-6-15(14)21-2/h4-9H,3H2,1-2H3/b11-8+ |
InChI Key |
QYWNAVMRPCIOPQ-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)C#N |
Origin of Product |
United States |
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